

Methyl 9-decenoate CFD spray combustion model validation

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Compound Focus: Methyl 9-decenoate

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Key Validation Findings for the Reduced Mechanism

The core validation data comes from a study that created a reduced biodiesel mechanism (92 species, 360 reactions), using **methyl decanoate (MD)**, **methyl-9-decenoate (MD9D)**, and **n-heptane** to represent various biodiesel fuels [1]. The table below summarizes key model performance metrics:

Validation Aspect	Test Condition	Performance / Agreement
0D Auto-ignition	Shock tube (for coconut, palm, rapeseed, soybean methyl esters)	Ignition Delay (ID) periods: < 40% max error vs. detailed mechanism [1]
0D Extinction	Jet Stirred Reactor (JSR) for RME oxidation	Key species profiles (OH, HO2, CO2, C2H4): reasonable agreement (max 1 order deviation in mole fraction) [1]
2D CFD Spray Combustion	Initial temp 900K, density 22.8 kg/m ³ (for soybean biodiesel)	Liquid penetration: accurate prediction vs. experimental data [1]
2D CFD Spray Combustion	Initial temp 900K, density 22.8 kg/m ³	Ignition Delay (ID): 2.8% advanced vs. experiment [1]

Validation Aspect	Test Condition	Performance / Agreement
2D CFD Spray Combustion	Initial temp 900K, density 22.8 kg/m ³	Lift-off length: 17.3% over-predicted vs. experiment [1]
2D CFD Spray Combustion	Initial temp 1000K, density 22.8 kg/m ³	Ignition Delay (ID): 29.8% over-estimated vs. experiment [1]
2D CFD Spray Combustion	Initial temp 1000K, density 22.8 kg/m ³	Lift-off length: 43.4% over-estimated vs. experiment [1]

Experimental Protocols and Methodologies

The development and validation of the reduced chemical kinetic mechanism followed a multi-stage process [1]:

- **Mechanism Reduction:** The detailed mechanism was reduced using techniques like **Directed Relation Graph (DRG), isomer lumping, and temperature sensitivity analysis** to achieve a final mechanism with 92 species and 360 elementary reactions [1].
- **Zero-Dimensional (0D) Validation:** The reduced mechanism was first validated in a 0D context using **CHEMKIN-PRO**.
 - **Ignition Delay Validation:** Compared against experimental measurements and detailed mechanism predictions for MD auto-ignition in a shock tube.
 - **Species Profile Validation:** Compared key species concentrations (e.g., OH, HO₂, CO₂, C₂H₄) against those from a detailed mechanism during an extinction process and against profiles from a Jet Stirred Reactor (JSR) for Rapeseed Methyl Ester (RME) oxidation [1].
- **Multi-Dimensional CFD Validation:** The reduced mechanism was implemented in **two-dimensional (2D) Computational Fluid Dynamics (CFD) spray combustion** simulations.
 - **Spray Combustion Metrics:** Simulations were used to predict **liquid penetration, ignition delay (ID), and lift-off length** for soybean biodiesel.
 - **Model Setup:** These metrics were validated against experimental data at different initial temperatures (900K and 1000K) and a fixed ambient density of 22.8 kg/m³ [1].

Mechanism Development and Validation Workflow

The diagram below illustrates the overall workflow for developing and validating the reduced chemical kinetic mechanism for biodiesel fuels, including **methyl 9-decenoate**.



Validated Model
for Biodiesel CFD

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Interpretation of Model Performance

The reduced mechanism demonstrates a trade-off common in model reduction: **high fidelity in zero-dimensional simulations with reduced accuracy in more complex, multi-dimensional CFD environments.**

- **Strong 0D Performance:** The mechanism reliably predicts key combustion properties like ignition delay and species concentrations in a perfectly mixed, zero-dimensional reactor, making it suitable for initial fuel screening and kinetic analysis [1].
- **CFD Performance Considerations:** The model shows good agreement for liquid penetration but has increasing errors for ignition delay and lift-off length at higher temperatures. This suggests that while the core chemistry is well-represented, the interaction between turbulence and chemistry in a spray flame presents greater challenges [1]. Researchers should be aware of these deviations, particularly when modeling high-temperature combustion scenarios.

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References

1. Development and validation of a generic reduced chemical kinetic... [orbit.dtu.dk]

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